2-Decanol, hydrogen sulfate, sodium salt
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Overview
Description
2-Decanol, hydrogen sulfate, sodium salt is an organosulfate compound with the molecular formula C10H23NaO4S. This compound is a sodium salt derivative of 2-decanol, where the hydroxyl group is replaced by a hydrogen sulfate group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, hydrogen sulfate, sodium salt typically involves the sulfation of 2-decanol. This can be achieved by reacting 2-decanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfur trioxide to 2-decanol under controlled conditions, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Decanol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-decanol and sulfuric acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions often involve the use of solvents like dichloromethane and controlled temperatures.
Hydrolysis: This reaction typically occurs in aqueous solutions at varying pH levels.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation of the derivative compounds.
Major Products
Substitution Reactions: Products vary based on the substituent introduced.
Hydrolysis: The primary products are 2-decanol and sulfuric acid.
Scientific Research Applications
2-Decanol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions and protein binding due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, personal care products, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Decanol, hydrogen sulfate, sodium salt primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules in a solution. This property is particularly useful in emulsification and solubilization processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of micelles and other structures.
Comparison with Similar Compounds
Similar Compounds
2-Decanol: The parent compound, which lacks the hydrogen sulfate group.
Sodium dodecyl sulfate: Another surfactant with a similar structure but a longer carbon chain.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Uniqueness
2-Decanol, hydrogen sulfate, sodium salt is unique due to its specific carbon chain length and the presence of the hydrogen sulfate group. This combination provides distinct surfactant properties, making it suitable for specialized applications where other surfactants may not be as effective.
Properties
CAS No. |
32687-84-6 |
---|---|
Molecular Formula |
C10H21NaO4S |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
sodium;decan-2-yl sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
UOCBNOYTNWINFD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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